ベルベノン

説明

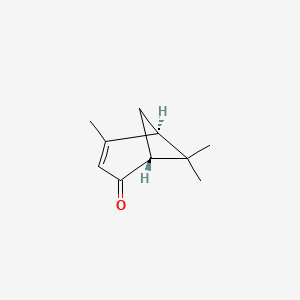

Verbenone is a naturally occurring terpene that is found in many plants, including conifers and other woody plants. It is a volatile compound that has a wide range of applications in the fields of agriculture, forestry, and pest control.

科学的研究の応用

昆虫行動の調節

ベルベノンは、昆虫捕食者や他の腐朽木食性甲虫の行動に著しく影響を与えることが判明しています {svg_1}. イタリア・トスカーナ州の松林で行われた研究では、樹皮甲虫フェロモンを誘引剤としたトラップに、ベルベノンポーチが追加されました {svg_2}. その結果、フェロモンとベルベノンのトラップでは、一部の種の捕獲数は減少しましたが、他の種では変化がなく、増加した種もありました {svg_3}. これは、ベルベノンが害虫管理戦略において昆虫の行動を操作するために使用できることを示しています。

樹皮甲虫忌避剤

ベルベノンは、しばしば「万能樹皮甲虫忌避剤」と呼ばれています {svg_4}. 樹皮甲虫16属38種の誘引を阻害することが判明しています {svg_5}. ただし、一部の二次種はベルベノンに影響を受けなかったり、むしろ誘引されたりします {svg_6}. これは、ベルベノンが活性信号または受動的キューとしての役割が、樹皮甲虫種によって異なる可能性を示唆しています {svg_7}.

マイクロバイオームとの相互作用

ベルベノンの放出は、甲虫による活性信号ではなく、宿主への定着中に微生物から生じる受動的キューである可能性があります {svg_8}. 樹皮甲虫とそのマイクロバイオームを1つの実体(「ホロビオン」)として認識することで、時間的放出パターンを理解し、特定の種に対するベルベノンの特定の機能を推測することができます {svg_9}.

天敵の誘引

驚くべきことに、天敵はベルベノンに誘引されることがほとんどありません {svg_10}. しかし、ベルベノンの生態学的機能を完全に理解するためには、より多くの分類群を研究する必要があります {svg_11}.

樹木の保護

専門家は、慎重な研究を通じて、ベルベノンの製剤を開発しました。これは、少量で樹幹に塗布することができます {svg_12}. これは、樹皮甲虫に「この木は満員だ」と知らせることで、樹木を侵襲から守ります {svg_13}.

腐朽木食性甲虫の多様性増加

ベルベノントラップで捕獲された腐朽木食性甲虫の多様性は、大幅に増加しました {svg_14}. これは、樹皮甲虫の発生を管理する場合に、ベルベノンを使用することの潜在的な影響を強調しています {svg_15}.

作用機序

Target of Action

Verbenone, a natural organic compound classified as a terpene, is found in a variety of plants . It is primarily known for its role as an insect pheromone . The primary targets of Verbenone are insects, specifically bark beetles . It acts as an anti-aggregation signal, reducing the likelihood that additional beetles will land and attack the tree .

Mode of Action

Verbenone interacts with its targets (bark beetles) by acting as a repellent . When the numbers of adults and larvae approach the maximum that the tree can support, Verbenone is produced, reducing the likelihood that additional beetles will land and attack the tree . This suggests that Verbenone’s mode of action is primarily through olfactory cues, guiding the behavior of these insects .

Biochemical Pathways

This indicates that Verbenone may play a role in the interaction between the bark beetle and its microbiome .

Pharmacokinetics

A study on sp-8356, a novel verbenone derivative, showed that following intravenous dose in rats and dogs, plasma concentrations of sp-8356 declined rapidly with high clearance and short half-life . After oral administration in both species, its plasma levels were below the quantitation limit . This suggests that Verbenone may have similar pharmacokinetic properties, with rapid phase II metabolism being mainly responsible for its suboptimal pharmacokinetics, such as high clearance and low oral absorption .

Result of Action

The primary result of Verbenone’s action is its repellent effect on bark beetles . By acting as an anti-aggregation signal, Verbenone reduces the likelihood of additional beetle attacks, thereby playing a role in the control of bark beetles . Additionally, Verbenone and L-arginine have shown in vitro antidiabetic activities, improved glucose uptake, and inhibited haemoglobin glycation . In vivo, these compounds significantly reduced the levels of blood glucose and liver total cholesterol, and liver triacylglycerol, while the level of plasma high-density lipoprotein (HDL) cholesterol was significantly elevated in all diabetic treated mice .

Action Environment

The action of Verbenone can be influenced by environmental factors. For instance, forest managers frequently try to control infestations of the Southern pine bark beetle by cutting down and sometimes burning infested trees and nearby healthy trees. They then place Verbenone formulations on nearby susceptible healthy trees to repel and confuse the beetles . This suggests that the efficacy of Verbenone can be influenced by the environment in which it is used.

将来の方向性

Verbenone is long known and now sometimes referred to as a ‘universal bark beetle repellent’. Research focus has mostly gone into applied studies, leaving many ecological questions unanswered . Future studies should link the amounts of pheromone components in the gut to actual release rates and extrapolate these values to the landscape scale .

生化学分析

Biochemical Properties

Verbenone plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to possess antihyperglycemic activity by improving glucose uptake and inhibiting hemoglobin glycation . Verbenone interacts with various biomolecules, including enzymes involved in glucose metabolism, which enhances its biochemical properties.

Cellular Effects

Verbenone influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, Verbenone’s impact on glucose uptake and hemoglobin glycation suggests its potential role in managing diabetes mellitus . These effects highlight the compound’s ability to modulate cellular functions and metabolic processes.

Molecular Mechanism

The molecular mechanism of Verbenone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Verbenone’s antihyperglycemic activity is attributed to its ability to enhance glucose uptake and inhibit hemoglobin glycation . These interactions at the molecular level contribute to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Verbenone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Verbenone’s stability and degradation patterns are crucial for its effectiveness in various applications. Long-term studies have shown that Verbenone maintains its biochemical properties and continues to influence cellular functions over extended periods .

Dosage Effects in Animal Models

The effects of Verbenone vary with different dosages in animal models. Studies have shown that Verbenone exhibits antihyperglycemic activity at specific dosages, improving glucose uptake and inhibiting hemoglobin glycation . High doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.

Metabolic Pathways

Verbenone is involved in metabolic pathways related to glucose metabolism. It interacts with enzymes and cofactors that regulate glucose uptake and hemoglobin glycation . These interactions influence metabolic flux and metabolite levels, contributing to Verbenone’s antihyperglycemic effects.

Transport and Distribution

Verbenone is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that Verbenone reaches its target sites to exert its biochemical effects .

Subcellular Localization

The subcellular localization of Verbenone is influenced by targeting signals and post-translational modifications. These factors direct Verbenone to specific compartments or organelles, where it can interact with biomolecules and exert its biochemical effects .

特性

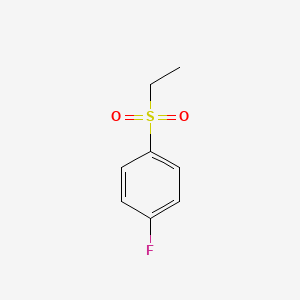

| { "Design of the Synthesis Pathway": "The synthesis of Verbenone can be achieved through a multi-step process involving the oxidation of a terpene precursor.", "Starting Materials": [ "α-Pinene", "Sodium hypochlorite", "Sodium hydroxide", "Acetic acid", "Sodium bisulfite" ], "Reaction": [ "α-Pinene is oxidized using sodium hypochlorite and sodium hydroxide to form verbenone.", "The resulting mixture is then acidified with acetic acid to protonate the verbenone and form a precipitate.", "The precipitate is then filtered and washed with water to remove impurities.", "The verbenone is then treated with sodium bisulfite to form a stable crystalline product." ] } | |

| 80-57-9 | |

分子式 |

C10H14O |

分子量 |

150.22 g/mol |

IUPAC名 |

(1R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one |

InChI |

InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8-/m0/s1 |

InChIキー |

DCSCXTJOXBUFGB-YUMQZZPRSA-N |

異性体SMILES |

CC1=CC(=O)[C@@H]2C[C@@H]1C2(C)C |

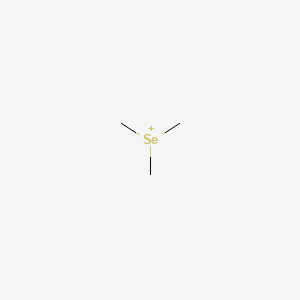

SMILES |

CC1=CC(=O)C2CC1C2(C)C |

正規SMILES |

CC1=CC(=O)C2CC1C2(C)C |

密度 |

0.975-0.981 |

| 18309-32-5 80-57-9 |

|

物理的記述 |

Colourless liquid; Minty spicy aroma |

ピクトグラム |

Irritant |

溶解性 |

Practically insoluble to insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |

同義語 |

verbenone verbenone, (+-)-isomer verbenone, (1R)-isomer verbenone, (1S)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does verbenone interact with bark beetles?

A1: Verbenone acts as an anti-aggregation pheromone for several bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae), western pine beetle (Dendroctonus brevicomis), and southern pine beetle (Dendroctonus frontalis) [, , , , ]. It disrupts their aggregation behavior by interfering with their perception of aggregation pheromones, which are chemical signals beetles use to attract others to a host tree.

Q2: What is the molecular formula and weight of verbenone?

A2: Verbenone has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

Q3: Is there any spectroscopic data available for verbenone?

A3: While the provided papers don't contain detailed spectroscopic data, verbenone's structure has been extensively studied. Information on its NMR, IR, and mass spectra can be found in chemical databases like NIST, PubChem, and ChemSpider.

Q4: How stable is verbenone under field conditions?

A5: Verbenone can degrade under UV light, specifically by photoisomerization to the behaviorally inactive chrysanthenone []. This degradation can impact its efficacy in field applications.

Q5: What formulations have been developed to improve verbenone stability and release?

A6: Several formulations have been developed to protect verbenone from degradation and control its release, including polyethylene pouches, impregnated beads, and microencapsulated suspensions [, , , ]. These formulations aim to prolong its effectiveness under field conditions.

Q6: Can verbenone be produced through biotransformation?

A7: Yes, several studies have investigated the biotransformation of alpha-pinene to verbenone using plant cell cultures and microbial systems [, , ]. These methods explore sustainable alternatives to traditional chemical synthesis.

Q7: Have computational methods been used to study verbenone and its interactions?

A8: One study used molecular modeling and docking simulations to understand the interaction between verbenone and an odorant receptor (PstrOR17) in the striped flea beetle (Phyllotreta striolata) []. This approach can provide insights into the molecular basis of insect olfaction and guide the development of novel pest control strategies.

A7: The provided research primarily focuses on verbenone's application as a bark beetle anti-aggregation pheromone and doesn't delve into these specific aspects. Therefore, we cannot provide detailed answers to questions related to these topics based on the provided scientific literature.

Q8: What are some historical milestones in the research of verbenone as a bark beetle pheromone?

A8: Research on verbenone as a bark beetle pheromone began in the 1960s. Early studies identified it as a component of bark beetle pheromone systems. Research progressed to demonstrate its anti-aggregation properties and led to its development and registration as a biopesticide for managing bark beetle infestations. Ongoing research focuses on optimizing its efficacy through formulation improvements, exploring its use in combination with other semiochemicals, and understanding its impact on non-target organisms.

Q9: What are some examples of cross-disciplinary research involving verbenone?

A28: Verbenone research integrates various disciplines such as entomology, chemical ecology, forestry, and chemistry [, , , , , ]. Collaborative efforts between these fields are crucial for developing effective and environmentally sound pest management strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

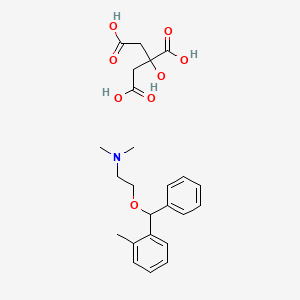

![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]furo[2,3-d]pyrimidin-2-one](/img/structure/B1202028.png)